8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Description
Properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSWBCKCTLMDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857253 | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-68-1 | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Contraction via Decarboxylation of Triazino Intermediates
A foundational method for synthesizing triazolo-pyridine derivatives involves ring contraction of triazino precursors. In a study by Kuberkar et al. , 6-chloro-2-hydrazino-1,3-benzothiazole was refluxed with diethyl oxalate in methanol and pyridine to form 8-chloro-2H- triazino[3,4-b] benzothiazole-3,4-dione (2 ). Subsequent treatment with phosphoryl chloride yielded 3,8-dichloro- triazino[3,4-b] benzothiazole-4-one (4 ), which underwent NaOH-mediated decarboxylation and ring contraction to produce 7-chloro triazolo[3,4-b] benzothiazole (6 ) .
While this pathway targets a benzothiazole-fused triazolo system, the mechanism illuminates a viable route for synthesizing 8-chloro- triazolo[1,5-a]pyridin-2-amine. By substituting the benzothiazole precursor with a pyridine analog, such as 2-hydrazinopyridine, and optimizing reaction conditions, the same decarboxylation strategy could yield the target compound. Key parameters include:
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Reagents : Diethyl oxalate for cyclization.
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Conditions : Reflux in methanol/pyridine (4 h), followed by phosphoryl chloride treatment (2 h).
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Key Step : Base-induced decarboxylation at elevated temperatures.
Characterization data from analogous compounds (e.g., 6 ) include IR absorptions at 1720 cm⁻¹ (C=O) and 3190 cm⁻¹ (N–H), with NMR resonances at δ 7.3–8.1 ppm (aromatic protons) and δ 12.1 ppm (NH) .
Condensation of β-Diketones or β-Dialdehydes
Khomenko et al. demonstrated the synthesis of triazolo[1,5-a]pyridine-8-carbonitriles via condensation of β-diketones or β-dialdehydes. Although their work focuses on carbonitrile derivatives, the methodology is adaptable for introducing amine groups. For instance, substituting cyano precursors with amine-containing reagents (e.g., ammonium acetate) under similar conditions could yield 8-chloro- triazolo[1,5-a]pyridin-2-amine.
Reaction Overview :
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Substrate : β-Diketones or β-dialdehydes.
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Conditions : Reflux in acetic acid or ethanol with catalytic bases.
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Mechanism : Cyclocondensation followed by oxidative aromatization.
The study confirmed planar molecular structures via X-ray crystallography, with bond lengths and angles consistent with triazolo-pyridine systems . Adapting this method for amine synthesis would require optimizing protecting groups to prevent undesired side reactions.
Oxidative Cross-Dehydrogenative Coupling (CDC)
An innovative CDC approach was reported for synthesizing pyrazolo[1,5-a]pyridines and triazolo derivatives . While the primary products differ, the authors observed triazolo[1,5-a]pyridine formation as a by-product under high acetic acid concentrations (8 equivalents). This suggests that modulating acid strength and oxidants (e.g., molecular oxygen) could favor triazolo-amine synthesis.
Optimized Conditions :
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Reactants : N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.
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Catalyst : Acetic acid (6 equivalents).
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Oxidant : Molecular oxygen (1 atm).
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Yield : Up to 94% for pyrazolo-pyridines, with triazolo by-products at higher acid loads .
This method’s scalability and mild conditions make it promising for large-scale production.
Comparative Analysis of Synthesis Methods
Analytical Characterization
Critical spectroscopic data for validating 8-chloro- triazolo[1,5-a]pyridin-2-amine include:
Chemical Reactions Analysis
Types of Reactions
8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydroxylamine hydrochloride, ethoxycarbonyl thioisocyanate, and trifluoroacetic anhydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups at the 8-position.
Scientific Research Applications
8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyridines have been shown to inhibit enzymes such as acetolactate synthase (AHAS) in plants . In medicinal applications, the compound may exert its effects by interacting with cellular targets involved in bacterial, fungal, or viral replication, or by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Analogues
(a) 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
(b) 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Phenyl-Substituted Analogues
(a) 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14j)
- Yield : 59.6%
- ¹H NMR : δ 8.04–8.00 (m, 2H), 7.52–7.48 (m, 1H)
- Activity : Demonstrated potent JAK/HDAC dual inhibitory activity, attributed to the 4-fluorophenyl group enhancing hydrophobic interactions .
(b) 5-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14k)
Core-Modified Analogues
(a) 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Molecular Formula : C₅H₄ClN₅
- Molecular Weight : 169.57 g/mol
- Key Difference : Replacement of the pyridine ring with pyrazine alters electron distribution and hydrogen-bonding capacity, affecting solubility and target binding .
(b) N-(4-Chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine
Table 1: Key Properties of Selected Analogues
Biological Activity
8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.
- Molecular Formula : CHClN
- Molecular Weight : 168.58 g/mol
- CAS Number : 1245644-68-1
Synthesis
The synthesis of this compound typically involves the condensation of appropriate triazole and pyridine derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study highlighted that compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC values reported in the low micromolar range (approximately 10 µM) .
Case Studies
Several case studies have documented the biological activity of triazolo-pyridine derivatives:
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Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against clinical isolates.
- Method : Disk diffusion method and MIC determination.
- Results : Significant activity was observed against Staphylococcus aureus and Escherichia coli.
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Anticancer Evaluation :
- Objective : To assess cytotoxic effects on various cancer cell lines.
- Method : MTT assay for cell viability.
- Results : The compound showed selective cytotoxicity towards cancer cells with minimal effects on normal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for drug design. Modifications at different positions on the triazole and pyridine rings can enhance or diminish biological activity. For instance:
- Substitution at the 6-position of the pyridine ring often increases potency against specific targets.
Data Table: Biological Activities
Q & A
What are the established synthetic routes for preparing 8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization of chlorinated pyridine precursors with triazole-forming reagents. A one-pot method analogous to 5-chloro derivatives (e.g., using DMF-DMA and hydroxylamine hydrochloride, followed by cyclization with trifluoroacetic acid anhydride) can yield the triazolopyridine core. Reaction conditions such as pH, temperature (optimized at 80–100°C), and catalyst choice (e.g., p-toluenesulfonic acid) critically affect intermediate stability. Microwave-assisted synthesis has been shown to improve reaction efficiency by 20–30% compared to traditional reflux methods .
What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Answer:
- Basic: ¹H/¹³C NMR confirms the triazole NH (δ ~5.8–6.2 ppm) and pyridine protons (δ ~7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 183.03 for CHClN).
- Advanced: Single-crystal X-ray diffraction (SC-XRD) of derivatives reveals planarity of the triazolopyridine core, with bond angles consistent with aromatic stabilization. For example, N1–C2–C3 angles average 116.5° in related structures .
How can the chloro substituent at the 8-position be functionalized for SAR studies?
Answer: The chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides under mild conditions (e.g., DMF, 60°C). Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) introduces aryl/heteroaryl groups, enhancing diversity. Kinetic studies show that electron-withdrawing substituents accelerate SNAr by 3-fold compared to electron-donating groups .
What biological targets are implicated in the mechanism of action of this compound?
Answer: Triazolopyridines often target kinases (e.g., JAK2) or adenosine receptors. Competitive binding assays (IC determination) and molecular docking (Glide SP scoring) suggest that the chloro group enhances hydrophobic interactions with kinase ATP-binding pockets. For example, derivatives show sub-micromolar inhibition of A adenosine receptors .
What analytical methods ensure purity and stability during long-term storage?
Answer:
- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; acceptance criteria ≥95% purity.
- Stability: Store under inert atmosphere at –20°C. Degradation studies (TGA/DSC) indicate decomposition above 200°C, with moisture-induced hydrolysis of the triazole ring mitigated by desiccant use .
How should researchers resolve contradictions in reported enzyme inhibitory data?
Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Recommendations:
Standardize assays (e.g., 1 mM ATP for kinase IC).
Validate via surface plasmon resonance (SPR) for binding kinetics.
Verify compound purity via LC-MS to exclude off-target effects from impurities .
What structure-activity relationship (SAR) trends are observed for halogenated triazolopyridines?
Answer:
- Chloro vs. Bromo: Chloro derivatives exhibit higher metabolic stability (t = 4.2 h vs. 2.8 h for bromo analogs in microsomal assays).
- Positional Effects: 8-Chloro substitution improves target selectivity (e.g., 10-fold selectivity for JAK2 over JAK1) compared to 6-chloro isomers.
- Hammett Analysis: σ values correlate with inhibitory potency (R = 0.89), indicating electron-withdrawing groups enhance activity .
What computational tools predict the binding mode of this compound with biological targets?
Answer: Molecular dynamics (MD) simulations (AMBER force field) and density functional theory (DFT) optimize ligand-protein interactions. For example, docking into A receptors (PDB: 4EIY) predicts hydrogen bonding between the triazole NH and Thr88 .
How can synthetic yields be improved for large-scale applications?
Answer:
- Process Optimization: Transition from batch to continuous flow reactors reduces reaction time by 50% and improves yield (85% vs. 70%).
- Purification: Flash chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization (MeOH/HO) enhances purity to >99% .
What are the key differences in reactivity between triazolopyridines and related heterocycles?
Answer: Triazolopyridines exhibit greater aromatic stability than imidazopyridines, reducing electrophilic substitution rates. However, the triazole NH acts as a strong hydrogen bond donor, enabling selective functionalization. Comparative kinetic studies show SNAr proceeds 2× faster in triazolopyridines than in pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
